2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide
Description
This compound is a thiazole-based acetamide derivative featuring a 3-cyclohexylureido substituent on the thiazole ring and a 6-methylbenzo[d]thiazol-2-yl group attached to the phenylacetamide moiety. The cyclohexyl group may enhance lipophilicity, influencing membrane permeability, while the methyl substituent on the benzo[d]thiazole could modulate steric interactions in binding pockets .
Properties
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S2/c1-16-7-12-21-22(13-16)35-24(30-21)17-8-10-19(11-9-17)27-23(32)14-20-15-34-26(29-20)31-25(33)28-18-5-3-2-4-6-18/h7-13,15,18H,2-6,14H2,1H3,(H,27,32)(H2,28,29,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPQDMBKVJTBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide has garnered attention in recent years due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising a thiazole ring, a cyclohexylureido group, and a phenyl moiety substituted with a methylbenzo[d]thiazole group. The synthesis typically involves multi-step reactions such as the formation of the thiazole ring through Hantzsch synthesis, followed by the introduction of the cyclohexylureido and phenyl groups via acylation reactions.
Antiproliferative Properties
Recent studies have identified this compound as a potent inhibitor of several cancer cell lines, including hepatocellular carcinoma (HCC). In vitro assays demonstrated that it effectively inhibits cell proliferation with an IC50 value in the low micromolar range. Specifically, derivatives of this compound have shown significant activity against SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cancer cell lines .
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets involved in cell signaling pathways. The thiazole ring and the phenyl substituents are thought to facilitate binding to protein kinases, thereby modulating their activity. For instance, studies suggest that this compound may act as an inhibitor of insulin-like growth factor 1 receptor (IGF1R), a target implicated in various cancers .
Case Studies
Case Study 1: Anticancer Activity
In a study focused on ureido-substituted thiazole derivatives, researchers synthesized various analogs and evaluated their antiproliferative effects. The compound exhibited significant inhibition of cell growth in vitro, with promising selectivity towards cancer cells compared to normal cells. The study emphasized the importance of structural modifications in enhancing biological activity .
Case Study 2: Mechanistic Insights
Another investigation explored the interaction of this compound with IGF1R. Using molecular docking studies, researchers demonstrated that the compound binds effectively to the active site of IGF1R, inhibiting its kinase activity. This inhibition was correlated with reduced phosphorylation of downstream signaling molecules involved in cell survival and proliferation .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Thiazole-Acetamide Derivatives
Compound 13 ():
Structure: 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide.
Comparison: Replaces the cyclohexylureido group with a piperazinyl-methoxyphenyl moiety. The piperazine introduces basicity and solubility, whereas the ureido group in the target compound may improve hydrogen-bonding interactions. Melting point (289–290°C) is lower than expected for the target compound, suggesting differences in crystallinity due to bulky substituents .- GSK1570606A (): Structure: 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide. Comparison: The pyridyl-thiazole core is simpler, lacking the benzo[d]thiazole and cyclohexylureido groups.
Benzo[d]thiazole-Containing Analogues
Compound 21 ():
Structure: 2-(4-(Prop-2-yn-1-yloxy)phenyl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
Comparison: Shares the benzo[d]thiazole-acetamide scaffold but substitutes the cyclohexylureido with a propargyloxy group. The trifluoromethyl group increases metabolic stability, whereas the ureido group in the target compound may enhance solubility via hydrogen bonding .- Compound 15 (): Structure: N-(Benzo[d]thiazol-2-yl)-2-(4-((4-((2-ethyl-3,5-dioxo-1,2,4-thiadiazolidin-4-yl)methyl)-1H-1,2,3-triazol-1-yl)methyl)phenyl)acetamide. Comparison: Incorporates a triazole-thiadiazolidinone hybrid instead of cyclohexylureido. This design prioritizes multitarget engagement (e.g., kinase inhibition), whereas the target compound’s ureido group may focus on specific MMP or protease interactions .
Ureido/Thiazole Hybrids
- Compound 107m (): Structure: N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide. Comparison: Lacks the ureido group but includes a chlorophenyl-thiazole system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
